(2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-iodophenyl)amino]prop-2-en-1-one
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Overview
Description
(2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-iodophenyl)amino]prop-2-en-1-one is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, methoxyphenyl, and iodophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-iodophenyl)amino]prop-2-en-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the dichlorophenylmethoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with methoxybenzyl chloride under basic conditions.
Coupling with iodophenylamine: The intermediate is then coupled with 4-iodoaniline using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the final product: The final step involves the condensation of the coupled product with an appropriate aldehyde under acidic conditions to form the desired enone structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-iodophenyl)amino]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the enone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of alcohols and reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-iodophenyl)amino]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-iodophenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific receptors: Interacting with cellular receptors to modulate biological pathways.
Inhibiting enzymes: Acting as an inhibitor of key enzymes involved in disease processes.
Modulating gene expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline derivatives: Compounds with similar dichlorophenyl groups.
Iodophenyl compounds: Compounds containing iodophenyl groups with similar chemical properties.
Uniqueness
(2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-iodophenyl)amino]prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-iodoanilino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2INO2/c23-17-5-4-16(21(24)13-17)14-28-20-3-1-2-15(12-20)22(27)10-11-26-19-8-6-18(25)7-9-19/h1-13,26H,14H2/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDWSCWQBMBCSW-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C(=O)C=CNC3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C(=O)/C=C/NC3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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